molecular formula C7H10N2 B1275103 3-Aminobenzylamine CAS No. 4403-70-7

3-Aminobenzylamine

Cat. No. B1275103
CAS RN: 4403-70-7
M. Wt: 122.17 g/mol
InChI Key: ZDBWYUOUYNQZBM-UHFFFAOYSA-N
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Description

3-Aminobenzylamine is a chemical compound that serves as a precursor for various heterocyclic compounds of pharmaceutical and biological interest. It is a versatile building block in organic synthesis, particularly in the construction of dihydroquinazoline and quinazoline derivatives, which are prominent scaffolds in medicinal chemistry.

Synthesis Analysis

The synthesis of dihydroquinazolines and quinazolines from 3-aminobenzylamine derivatives has been extensively studied. A copper-catalyzed cascade coupling and aerobic oxidation method has been developed to synthesize these compounds from aromatic nitriles and 2-aminobenzylamine, which is a related compound to 3-aminobenzylamine. This method is characterized by its "green" chemistry approach, not requiring additional additives and using molecular oxygen as the sole oxidant . Another approach involves the sequential N-functionalization of 2-aminobenzylamine followed by cyclodehydration, which allows for the efficient synthesis of 3,4-dihydroquinazolines with N-aryl substituents that bear electron-withdrawing groups . Additionally, a strategy for synthesizing both 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine has been reported, which utilizes selective N-acylation and cesium carbonate-mediated N-alkylation reactions .

Molecular Structure Analysis

The molecular structure of 3-aminobenzylamine derivatives can be complex and is often characterized by various spectroscopic techniques. For instance, the structure of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one, a derivative of 3-aminobenzylamine, was established using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The confirmation of the structure was further supported by single-crystal X-ray diffraction .

Chemical Reactions Analysis

3-Aminobenzylamine and its derivatives participate in a variety of chemical reactions. The annulative amination of ortho-alkynylphenols with electrophilic amination reagents, such as O-acylated hydroxylamines, in the presence of a copper catalyst, leads to the formation of 3-aminobenzofurans . Chiral o-aminobenzylamines, which are important synthons for chiral ligands and catalysts, can be synthesized through the stereoselective addition of Grignard reagents to N-[(o-aminophenyl)methylene]sulfinamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminobenzylamine derivatives are crucial for their application in synthesis and pharmaceutical development. For example, the title compound 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one was analyzed by thermal gravimetric analysis, UV/vis, and fluorescence spectroscopy to understand its stability and electronic properties . These analyses are essential for determining the suitability of such compounds in various applications, including their potential use in drug development and material science.

Scientific Research Applications

Electroactive Polyelectrolytes

3-Aminobenzylamine, when polymerized to poly(3-aminobenzylamine) (PABA), is utilized in the synthesis of water-dispersible, electroactive polyelectrolytes. PABA displays improved electroactivity in neutral solutions, increased solubility in acidic solutions, and enhanced interaction with anionic counterparts. These properties make PABA advantageous for designing bioelectrochemical devices and energy storage applications (Marmisollé et al., 2016).

Chemical Sensors

The chemical structure of 3-Aminobenzylamine is exploited in developing sensitive sensors. For example, N-benzoylethylidene-2-aminobenzylamine has been used as an ionophore in constructing a neodymium ion-selective electrode (Zamani et al., 2012). Additionally, poly(3-aminobenzylamine) ultrathin films have been utilized for the detection of adrenaline using electrochemical-surface plasmon resonance spectroscopy, demonstrating specificity and high sensitivity (Baba et al., 2010).

Synthesis of Heterocyclic Compounds

3-Aminobenzylamine is instrumental in the synthesis of various heterocyclic compounds. It's used in the preparation of dihydroquinazolines with specific functional groups, demonstrating the versatility of 3-aminobenzylamine in organic synthesis (Gruber et al., 2018).

Complexation with Metal Ions

Studies have shown that 3-Aminobenzylamine can form complexes with various metal ions like copper(II), cobalt(II), and nickel(II). These complexes are characterized by their unique structural and spectral properties, which are significant in the study of coordination chemistry (Kovala-Demertzi et al., 1983).

Biomedical Applications

In biomedical research, 3-Aminobenzylamine derivatives have been explored for their potential in molecular recognition and binding. For instance, the poly(2-aminobenzylamine) film has been developed as a sensitive electrochemical immunosensor for label-free detection of human immunoglobulin G (Putnin et al., 2018).

Safety And Hazards

3-Aminobenzylamine is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

3-Aminobenzylamine has been used in the development of biosensors, such as a highly sensitive dopamine-responsive iontronic device . It has also been used in the fabrication of poly(3-aminobenzylamine)/poly(sodium 4-styrenesulfonate) multilayer thin film for use as an electrochemical dopamine biosensor . These applications suggest potential future directions in biosensor development and other areas of analytical chemistry.

properties

IUPAC Name

3-(aminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBWYUOUYNQZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405032
Record name 3-Aminobenzylamine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Aminobenzylamine

CAS RN

4403-70-7
Record name 3-Aminobenzylamine
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Record name 3-Aminobenzylamine
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Record name 3-Aminobenzylamine
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Record name 3-aminobenzylamine
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Record name Benzenemethanamine, 3-amino
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Synthesis routes and methods I

Procedure details

16.6 g (0.1 mol) of m-nitrobenzaldoxime obtained in Example 2, 0.3 g of a 5% Pd-C catalyst, 6.2 g (0.1 mol) of boric acid and 50 ml of ethanol were charged into a hermetically sealed glass container and stirred vigorously while charging hydrogen. Reaction was effected at temperatures of 20° to 25° C. for 8 hours. After reaction, the resulting mixture was filtered to remove the catalyst and was subject to the same post-treatment as in Example 1. 10 g of m-aminobenzylamine of 99.9% in purity was obtained (yield 82%).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

The same procedure as in Example 1 was carried out except using m-nitrobenzaldoxime obtained in Example 2 as the material, tetrahydrofurane as the solvent and a 5% Rh-C catalyst as the catalyst. m-Aminobenzylamine of 99.9% in purity was obtained with an yield of 89.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Rh-C
Quantity
0 (± 1) mol
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catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89.2%

Synthesis routes and methods III

Procedure details

16.6 g (0.1 mol) of this m-nitrobenzaldoxime, 22 g (0.5 mol) of a solid CO2, 1 g of Raney nickel catalyst and 150 ml of methanol were charged into an autoclave and hydrogen was charged while maintaining the pressure at 20 to 30 Kg/cm2 ·G. Reaction was continued at temperatures of 20° to 25° C. for 8 hours under stirring. Thereafter, the resulting mixture was filtered to remove the catalyst, added with 6 g (0.15 mol) of sodium hydroxide and was subject to distillation. 10.6 g of m-aminobenzylamine of 99.1% in purity by means of gas chromatography was obtained. Yield 86.9%; B.P. 129°-130° C./5 mmHg; M.P. 39°-42° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Yield
86.9%

Synthesis routes and methods IV

Procedure details

33.2 g (0.2 mol) of m-nitrobenzaldoxime obtained in Example 2, 3 g of Raney nickel, 30.9 g (0.5 mol) of boric acid and 150 ml of dioxane were charged into an autoclave and reaction was effected at 30° C. under a hydrogen pressure of 10 Kg/cm2 ·G for five hours while vigorously stirring. After completion of the reaction, the resulting mixture was filtered to remove the catalyst, concentrated under reduced pressure and thereafter, was subject to the same post-treatment as in Example 1. 21.1 g of m-aminobenzylamine of 99.96% in purity was obtained. Yield 86.3%; B.P. 131°-132° C./6 mmHg).
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
86.3%

Synthesis routes and methods V

Procedure details

Reaction was carried out in the same manner as in Example 1 except that p-nitrobenzaldehyde was replaced by m-nitrobenzaldehyde Reaction was complete in 115 minutes, during which hydrogen (32 Nl) was absorbed. Post-treatment as in Example 1 was successively carried out to obtain M-aminobenzylamine having a purity of 99.91% (46.7 g, yield 95.5%, b.p. 131°-132° C./6 mm Hg).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Yield
95.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobenzylamine
Reactant of Route 2
3-Aminobenzylamine
Reactant of Route 3
3-Aminobenzylamine
Reactant of Route 4
3-Aminobenzylamine
Reactant of Route 5
3-Aminobenzylamine
Reactant of Route 6
3-Aminobenzylamine

Citations

For This Compound
197
Citations
A Baba, T Mannen, Y Ohdaira, K Shinbo, K Kato… - Langmuir, 2010 - ACS Publications
… In this Article, we present a novel method to detect adrenaline on poly(3-aminobenzylamine… a gold electrode by electropolymerization of 3-aminobenzylamine. The specific reaction of …
Number of citations: 43 pubs.acs.org
S Sriwichai, S Phanichphant - Express Polymer Letters, 2022 - real.mtak.hu
… This study purposes of fabricating an electrospun fiber film of poly(3-aminobenzylamine) (PABA)/functionalized multi-walled carbon nanotubes (f-CNTs) composite for use as …
Number of citations: 9 real.mtak.hu
C Pothipor, S Bamrungsap, J Jakmunee… - Colloids and Surfaces B …, 2022 - Elsevier
… The sensor composes of a poly(3-aminobenzylamine)/two-dimensional (2D) molybdenum selenide/graphene oxide nanocomposite modified two-screen-printed carbon electrode array (…
Number of citations: 31 www.sciencedirect.com
G Laucirica, YT Terrones, VM Cayón, ML Cortez… - Nanoscale, 2020 - pubs.rsc.org
… of a highly sensitive dopamine-responsive iontronic device by functionalization of bullet-shaped track-etched single nanochannels in PET membranes with poly(3-aminobenzylamine) (…
Number of citations: 21 pubs.rsc.org
T Panapimonlawat, S Phanichphant, S Sriwichai - Polymers, 2021 - mdpi.com
… The purpose of this study is to fabricate a poly(3-aminobenzylamine)/poly(sodium 4-… The PABA was firstly synthesized using a chemical oxidation method of 3-aminobenzylamine (ABA) …
Number of citations: 6 www.mdpi.com
L Mei, J Li, LS Tai, LS Song, LQ Rong… - Inorganic Chemistry …, 2010 - Elsevier
… , 1, 3-aminobenzylamine and m-xylylenediamine was synthesized and characterized. Reaction of 1, 3-diaminobenzene, 1, 2-aminobenzylamine, 1, 3-aminobenzylamine and m-…
Number of citations: 12 www.sciencedirect.com
H Liu, H Zhang, H Wang, X Huang, G Huang… - Chemical Engineering …, 2019 - Elsevier
… The curing agent is synthesized by a one-pot reaction between 3-aminobenzylamine and terephthalaldehyde by taking advantage of the different reactivity of the aromatic amine and …
Number of citations: 130 www.sciencedirect.com
T Panapimonlawat - 2021 - cmuir.cmu.ac.th
The purpose of this research is to fabricate the poly(3-aminobenzyl amine)/poly(sodium 4-styrenesulfonate) (PABA/PSS) multilayer thin film on fluorine doped tin oxide (FTO)-coated …
Number of citations: 0 cmuir.cmu.ac.th
J Hebký, J Poláček, I Tikal, V Lupinek… - Collection of …, 1976 - cccc.uochb.cas.cz
… The synthesis of compounds deiived from 3-aminobenzylamine XXII-XLVI of general formula 1 was achieved by condensation of substituted benzyl halogenides I-Xv,'mainly of chlorides…
Number of citations: 3 cccc.uochb.cas.cz
K Shankar, AM Kirillov, JB Baruah - Polyhedron, 2015 - Elsevier
… As the cationic part we chose 2,4-diamino-6-phenyl-1,3,5-triazine (dapt) or 3-aminobenzylamine (aba) as these amines possess several hydrogen bonding sites with a rigid geometry …
Number of citations: 8 www.sciencedirect.com

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